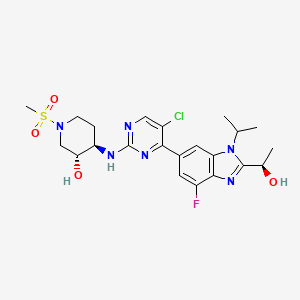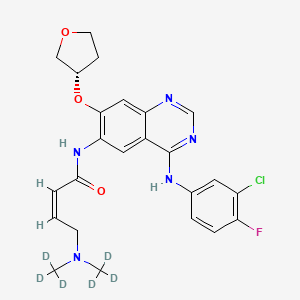![molecular formula C21H18ClF5N2O4 B15144598 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one CAS No. 1152781-51-5](/img/structure/B15144598.png)
5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one is a complex organic compound with a unique structure that includes multiple fluorine atoms, a chloro group, and a methoxy group
Méthodes De Préparation
The synthesis of 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluorine atoms: This step often involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the chloro and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate chloro and methoxy reagents.
Formation of the final product: The final step involves coupling the intermediate with the appropriate amine under basic conditions to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro and fluoro groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the methoxy and chloro groups.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its unique structure, it can be explored as a potential drug candidate for various diseases, including cancer and infectious diseases.
Materials Science: The compound’s fluorine content makes it a candidate for use in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving fluorine-containing compounds.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of multiple fluorine atoms enhances its binding affinity and selectivity, making it a potent inhibitor of certain biological pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one include:
Quinolone derivatives: These compounds share the quinoline core structure and have similar biological activities.
Fluorinated aromatic compounds: These compounds contain multiple fluorine atoms and exhibit unique chemical and physical properties.
Chloro-substituted aromatic compounds: These compounds have chloro groups that contribute to their reactivity and biological activity.
The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1152781-51-5 |
|---|---|
Formule moléculaire |
C21H18ClF5N2O4 |
Poids moléculaire |
492.8 g/mol |
Nom IUPAC |
5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C21H18ClF5N2O4/c1-32-9-20(31,21(25,26)27)19(12-3-5-15(33-2)18(24)17(12)22)29-14-8-10(23)7-13-11(14)4-6-16(30)28-13/h3-8,19,29,31H,9H2,1-2H3,(H,28,30)/t19-,20+/m0/s1 |
Clé InChI |
GVVXAENDJXFVQE-VQTJNVASSA-N |
SMILES isomérique |
COC[C@@]([C@H](C1=C(C(=C(C=C1)OC)F)Cl)NC2=CC(=CC3=C2C=CC(=O)N3)F)(C(F)(F)F)O |
SMILES canonique |
COCC(C(C1=C(C(=C(C=C1)OC)F)Cl)NC2=CC(=CC3=C2C=CC(=O)N3)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


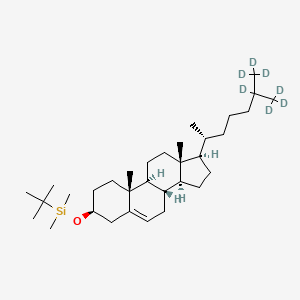
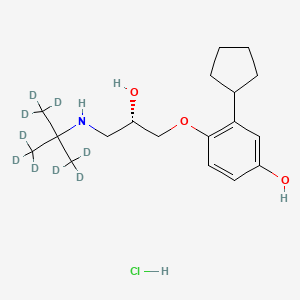
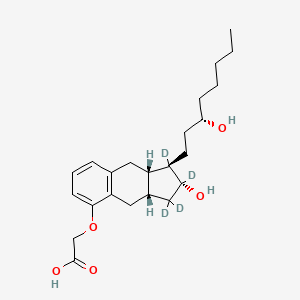
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
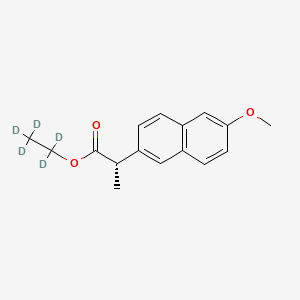
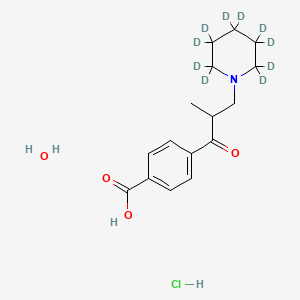
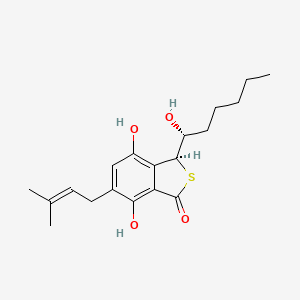
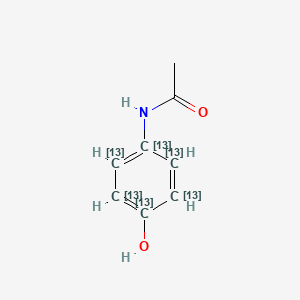
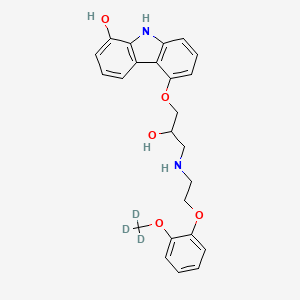
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

